molecular formula C17H23NO2 B1259617 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-

Cat. No.: B1259617
M. Wt: 273.37 g/mol
InChI Key: MMKZDDDDODERSJ-JWMHWRSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is a tropane derivative known for its significant pharmacological properties. Tropane alkaloids, including this compound, are characterized by their bicyclic structure, which includes a tropane ring. These compounds are primarily found in the Solanaceae and Erythroxylaceae families .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- typically involves the construction of the tropane ring followed by the introduction of the p-tolyl group. One common method is the classical Willstätter synthesis, which constructs the tropane ring. This is followed by a Suzuki coupling reaction to introduce the aryl group at position 3 .

Industrial Production Methods: Industrial production methods for tropane alkaloids often involve biotechnological approaches, including tissue culture and microbial biosynthesis. These methods are advantageous due to their scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By binding to this transporter, the compound inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action is similar to that of cocaine, although the specific binding affinities and effects may differ .

Comparison with Similar Compounds

Uniqueness: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit dopamine reuptake makes it a valuable compound for research into the central nervous system and potential therapeutic applications .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

methyl (1R,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14?,15+,16?/m0/s1

InChI Key

MMKZDDDDODERSJ-JWMHWRSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C[C@@H]3CC[C@H](C2C(=O)OC)N3C

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C

Synonyms

3-(4-methylphenyl)tropane-2-carboxylic acid methyl ester
8-methyl-3-(4-methylphenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate
RTI 32
RTI-32
RTI-COC 32
RTI-COC 32 methyl-(11C) ester, (1R-(exo,exo))
RTI-COC-32

Origin of Product

United States

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